2-Bromo-4-difluoromethoxy-3-(trifluoromethyl)aniline
Overview
Description
2-Bromo-4-difluoromethoxy-3-(trifluoromethyl)aniline: is a chemical compound with the molecular formula C8H5BrF5NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, difluoromethoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-difluoromethoxy-3-(trifluoromethyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with a suitable aniline derivative.
Bromination: The aniline derivative undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position on the benzene ring.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Biochemical Research: Used in the study of enzyme interactions and inhibition.
Medicine:
Drug Development: Potential use in the development of pharmaceutical compounds due to its unique chemical properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-difluoromethoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of electronegative groups such as bromine, difluoromethoxy, and trifluoromethyl can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
- 2-Bromo-4-(trifluoromethoxy)aniline
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-4,6-difluoroaniline
Comparison:
- 2-Bromo-4-(trifluoromethoxy)aniline: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
- 2-Bromo-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzene ring.
- 2-Bromo-4,6-difluoroaniline: Contains difluoro groups at different positions on the benzene ring.
Uniqueness: The unique combination of bromine, difluoromethoxy, and trifluoromethyl groups in 2-Bromo-4-difluoromethoxy-3-(trifluoromethyl)aniline imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-4-(difluoromethoxy)-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-6-3(15)1-2-4(16-7(10)11)5(6)8(12,13)14/h1-2,7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEIPCZRTCSYAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)C(F)(F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.